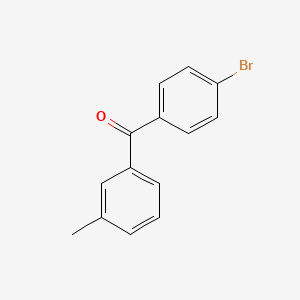

4-Bromo-3'-methylbenzophenone

Descripción general

Descripción

4-Bromo-3’-methylbenzophenone is an organic compound with the molecular formula C14H11BrO. It consists of a bromophenyl group and a methylphenyl group attached to a carbonyl group. This compound is often used in organic synthesis and has various applications in scientific research and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Bromo-3’-methylbenzophenone can be synthesized through several methods. One common method involves the reaction of 4-bromobenzophenone with 3-methylphenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out in a solvent such as toluene at elevated temperatures .

Industrial Production Methods: In industrial settings, the synthesis of 4-Bromo-3’-methylbenzophenone often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-3’-methylbenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

Substitution Reactions: Products include substituted benzophenones with various functional groups.

Oxidation Reactions: Products include carboxylic acids or ketones.

Reduction Reactions: Products include alcohols or hydrocarbons.

Aplicaciones Científicas De Investigación

4-Bromo-3’-methylbenzophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 4-Bromo-3’-methylbenzophenone involves its interaction with molecular targets such as enzymes or receptors. The bromine and carbonyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to various biological effects .

Comparación Con Compuestos Similares

4-Methylbenzophenone: Similar structure but lacks the bromine atom.

4-Bromobenzophenone: Similar structure but lacks the methyl group.

3-Bromo-4’-methylbenzophenone: Similar structure with different substitution pattern.

Uniqueness: 4-Bromo-3’-methylbenzophenone is unique due to the presence of both bromine and methyl groups, which confer distinct chemical and physical properties. These functional groups influence its reactivity, making it a valuable compound in various synthetic and research applications .

Actividad Biológica

4-Bromo-3'-methylbenzophenone (C15H13BrO) is a compound that has garnered interest in various fields due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its biochemical interactions, cellular effects, mechanisms of action, and relevant research findings.

This compound is characterized by a bromine atom and a methyl group attached to the benzophenone structure, which influences its reactivity and biological interactions. The compound's molecular weight is approximately 305.17 g/mol, and it has a melting point of 61-63 °C.

Biochemical Interactions

Enzyme Interactions

The compound has been shown to interact with various enzymes, influencing their activity through inhibition or activation. This interaction often occurs via covalent bonding with amino acid residues in the active sites of enzymes, altering their functionality. For instance, studies indicate that this compound can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones.

Oxidative Stress Induction

One of the significant effects of this compound is its ability to generate reactive oxygen species (ROS), leading to oxidative stress within cells. This oxidative stress can disrupt cellular functions and contribute to apoptosis in certain cell types.

Cellular Effects

Cell Signaling Pathways

Research indicates that this compound influences several cell signaling pathways, including those involved in apoptosis and cell proliferation. The compound's ability to induce oxidative stress can trigger pathways associated with programmed cell death, particularly in cancer cells.

Toxicity Studies

In animal models, the toxicity of this compound has been evaluated at varying dosages. At low concentrations, the compound exhibits minimal toxicity; however, at higher doses, significant adverse effects such as liver and kidney damage have been observed. This dose-dependent toxicity underscores the importance of careful dosage management in potential therapeutic applications.

The mechanisms through which this compound exerts its biological effects include:

- Covalent Bond Formation : The bromine atom facilitates nucleophilic substitution reactions with biomolecules, leading to alterations in protein function.

- Oxidative Metabolism : The compound undergoes metabolic transformations primarily mediated by cytochrome P450 enzymes, resulting in hydroxylated metabolites that may have distinct biological activities.

- Subcellular Localization : The distribution of the compound within cellular compartments (cytoplasm, mitochondria, nucleus) affects its interaction with molecular targets and overall biological activity.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity : In vitro studies have shown that this compound exhibits antibacterial properties against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate moderate effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : Research has highlighted the potential anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through ROS generation and modulation of signaling pathways related to cell survival .

Propiedades

IUPAC Name |

(4-bromophenyl)-(3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO/c1-10-3-2-4-12(9-10)14(16)11-5-7-13(15)8-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOJVDGMHBXDGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373717 | |

| Record name | 4-Bromo-3'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27428-61-1 | |

| Record name | (4-Bromophenyl)(3-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27428-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.